molecular formula C15H14ClN5O2S B4423027 N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4423027
M. Wt: 363.8 g/mol
InChI Key: UOQIBROYRHSMLM-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-chloro-2-pyridine, is synthesized through chlorination of 2-pyridine.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Final Compound: The final step involves the coupling of the pyridine derivative with the triazole-furan intermediate under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or at the carbonyl group in the furan ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

    Agriculture: The compound can be used in the formulation of pesticides or herbicides.

    Electronics: It may find applications in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and the biological context.

Comparison with Similar Compounds

    N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds that have similar structural features, such as:

Uniqueness:

  • The unique combination of a pyridine ring, a triazole ring, and a furan ring in this compound imparts distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-9-11(5-6-23-9)14-19-20-15(21(14)2)24-8-13(22)18-12-4-3-10(16)7-17-12/h3-7H,8H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQIBROYRHSMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(N2C)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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